Fondaparinux Intermediate Suitability: Direct Comparison with Di-Isopropylidene Analog (CAS 18685-18-2)
CAS 22529-61-9 is the specified starting material in patent-protected synthetic routes to Fondaparinux sodium [1][2]. Its C5 and C6 hydroxyl groups are free for direct functionalization, enabling a four-step conversion to the required L-idose derivative [2]. In contrast, the di-isopropylidene analog (CAS 18685-18-2) has both the 1,2- and 5,6-diols protected, requiring a separate, acid-catalyzed deprotection step to liberate the C5-C6 diol before downstream functionalization. This extra step, typically employing 60-70% aqueous acetic acid, reduces overall yield and increases process complexity .
| Evidence Dimension | Functional group availability for Fondaparinux intermediate synthesis |
|---|---|
| Target Compound Data | Free C5 and C6 hydroxyl groups available for immediate derivatization; 4-step conversion to L-idose derivative [2] |
| Comparator Or Baseline | 1,2:5,6-di-O-isopropylidene-3-O-benzyl-α-D-glucofuranose (CAS 18685-18-2) with all hydroxyls protected; requires an additional deprotection step before C5-C6 functionalization |
| Quantified Difference | One fewer synthetic step required (4 vs. 5 steps); estimated yield advantage of ~10-15% assuming 80% per step efficiency |
| Conditions | Synthesis of Fondaparinux sodium intermediate 3-O-benzyl-1,2-O-isopropylidene-α-L-idofuranose per patent WO2013123896A1 [2] |
Why This Matters
For pharmaceutical intermediate manufacturing, a one-step reduction in synthetic sequence translates to lower cost, higher throughput, and reduced waste, making CAS 22529-61-9 the preferred choice for Fondaparinux supply chains.
- [1] NBInno. (2026). Sourcing Specialty Carbohydrates: A Guide to 22529-61-9 for Your Lab. View Source
- [2] WO2013123896A1 (2013). Method for preparing 3-O-benzyl-1,2-O-isopropylidene-α-L-idofuranose. View Source
